molecular formula C14H20 B14416851 Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)- CAS No. 85711-17-7

Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-

Cat. No.: B14416851
CAS No.: 85711-17-7
M. Wt: 188.31 g/mol
InChI Key: BTQVSJCZKMLBFC-LBPRGKRZSA-N
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Description

Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-: is an organic compound with the molecular formula C13H18 . It is a derivative of benzene, featuring two substituents: a 1-methyl-2-propenyl group and a 2-methylpropyl group. This compound is part of a broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)- typically involves the alkylation of benzene. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as catalytic hydrogenation or dehydrogenation processes. These methods are designed to maximize yield and purity while minimizing by-products and waste. The use of high-pressure reactors and specialized catalysts can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically forming phenolic derivatives or quinones.

    Reduction: Reduction reactions may convert the double bonds in the propenyl group to single bonds, resulting in saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phenolic compounds or quinones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted benzene derivatives, depending on the electrophile used.

Scientific Research Applications

Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. The specific effects depend on the context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (1-methylpropyl)-: Similar structure but lacks the propenyl group.

    Benzene, (2-methylpropyl)-: Similar but with different positioning of the substituents.

    Benzene, (1-ethyl-2-methylpropyl)-: Contains an ethyl group instead of a propenyl group.

Uniqueness

The unique combination of the 1-methyl-2-propenyl and 2-methylpropyl groups in Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)- imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.

Properties

CAS No.

85711-17-7

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1-[(2S)-but-3-en-2-yl]-4-(2-methylpropyl)benzene

InChI

InChI=1S/C14H20/c1-5-12(4)14-8-6-13(7-9-14)10-11(2)3/h5-9,11-12H,1,10H2,2-4H3/t12-/m0/s1

InChI Key

BTQVSJCZKMLBFC-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C=C)C1=CC=C(C=C1)CC(C)C

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C=C

Origin of Product

United States

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